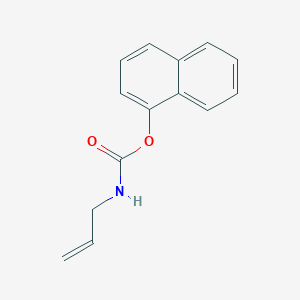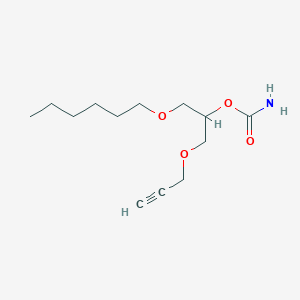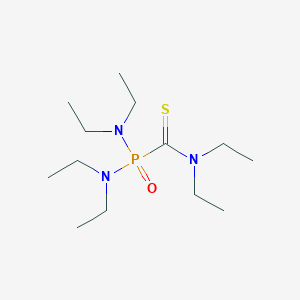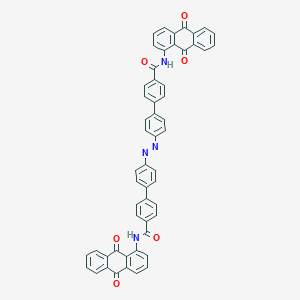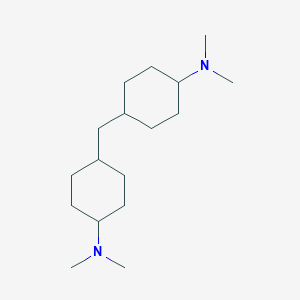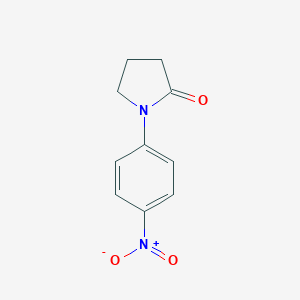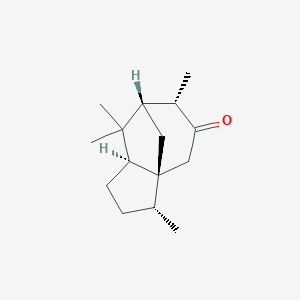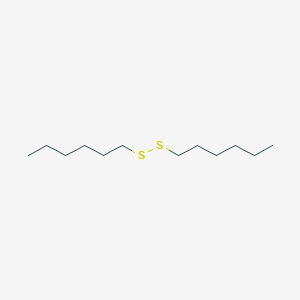
己基二硫化物
描述
Synthesis Analysis
The synthesis of disulfides, including hexyl disulfide, can involve several methods, ranging from the direct coupling of thiols under oxidative conditions to more complex strategies that may include the use of catalysts or different reagents to facilitate the formation of the disulfide bond. A common approach is the oxidative dimerization of alkanethiols, where hexanethiol, upon exposure to an oxidizing agent, can lead to the formation of hexyl disulfide (Koval, 1994).
Molecular Structure Analysis
The molecular structure of hexyl disulfide features a central disulfide bond flanked by two hexyl chains. This structure imparts certain physicochemical properties to the molecule, such as hydrophobicity and a relatively low polarity. The geometry around the disulfide bond and the conformational flexibility of the hexyl chains can influence the compound's reactivity and interactions with other molecules (Karimi et al., 2016).
Chemical Reactions and Properties
Disulfides, including hexyl disulfide, can undergo various chemical reactions, prominently involving the cleavage and formation of the S-S bond. These reactions are crucial in both synthetic chemistry and biological systems. For instance, disulfides can be reduced to thiols, participate in exchange reactions with other thiols, or act as oxidants themselves. The reactivity of the disulfide bond is significantly influenced by the surrounding chemical environment and the structure of the disulfide itself (Wouters, Fan, & Haworth, 2010).
Physical Properties Analysis
The physical properties of hexyl disulfide, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the hexyl groups contributes to its hydrophobic character, affecting its solubility in water and organic solvents. These properties are critical when considering hexyl disulfide for various applications, including its use as an intermediate in organic synthesis or in formulations requiring specific solubility characteristics (He, Pan, Mayer, & Liu, 2019).
Chemical Properties Analysis
The chemical properties of hexyl disulfide are dominated by the reactivity of the disulfide bond. This bond is susceptible to redox reactions, where it can be oxidized to form sulfonic acids or reduced to generate thiols. Furthermore, the disulfide bond can engage in exchange reactions with other thiols, leading to the formation of mixed disulfides. These reactions are fundamental to the utility of hexyl disulfide in synthetic chemistry, where it can serve as a building block for the construction of more complex molecules (Nagy, 2013).
科学研究应用
1. Fabrication of Multifunctional Liquid-Free Elastomer
- Application Summary: Hexyl disulfide is used in the fabrication of a multifunctional liquid-free elastomer for recyclable soft electronics . This elastomer is synthesized through a facile liquid-free polymerization process, facilitated by the abundant dynamic disulfide bonds and hydrogen bonds present in the small molecular components .
- Methods of Application: The elastomer is synthesized through a liquid-free polymerization process .
- Results: This elastomer exhibits high transparency (up to 88%), excellent conductivity (∼12.8 mS m −1 at room temperature), stretchability (∼480%), strong adhesion (322.2 kPa with wood), degradability and full recyclability .
2. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials
- Application Summary: Hexyl disulfide is used in the creation of thiol- and disulfide-based stimulus-responsive soft materials and self-assembling systems . These materials are responsive to stimuli such as light, heat, mechanical force, and changes in the pH or redox state .
- Methods of Application: Thiol groups and/or disulfide linkages are incorporated into polymers to produce stimulus-responsive and/or self-healing materials .
4. Synthesis of Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials
- Application Summary: Hexyl disulfide is used in the synthesis of thiol- and disulfide-based stimulus-responsive soft materials and self-assembling systems . These materials are responsive to stimuli such as light, heat, mechanical force, and changes in the pH or redox state .
- Methods of Application: Thiol groups and/or disulfide linkages are incorporated into polymers to produce stimulus-responsive and/or self-healing materials .
- Results: The extent of reactivity, and thus the stimulus-responsive behavior depends on the nature of the groups flanking the disulfide bond, as well as interactions with stimuli .
5. Fabrication of Liquid-Free Ionic Conductive Elastomers
- Application Summary: Hexyl disulfide is used in the fabrication of liquid-free ionic conductive elastomers (ICEs) for recyclable soft electronics . These elastomers have the advantage of the minimum risk of solvent evaporation or leakage under large deformation .
- Methods of Application: The ICEs are synthesized through a facile liquid-free polymerization process, facilitated by the abundant dynamic disulfide bonds and hydrogen bonds present in the small molecular components .
- Results: This ICE exhibits high transparency (up to 88%), excellent conductivity (∼12.8 mS m −1 at room temperature), stretchability (∼480%), strong adhesion (322.2 kPa with wood), degradability and full recyclability .
6. Synthesis of Disulfide-Containing Polymers
- Application Summary: Hexyl disulfide is used in the synthesis of disulfide-containing polymers . These polymers have various post-polymerization modifications and biological application studies that demonstrate the importance of disulfide containing macromolecules in polymer science .
- Methods of Application: The synthesis of these polymers involves the interconversion of thiol and disulfide groups .
- Results: The complicated synthesis and purification processes have restricted their further application .
7. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials
- Application Summary: Hexyl disulfide is used in the synthesis of thiol- and disulfide-based stimulus-responsive soft materials and self-assembling systems . These materials are responsive to stimuli such as light, heat, mechanical force, and changes in the pH or redox state .
- Methods of Application: Thiol groups and/or disulfide linkages are incorporated into polymers to produce stimulus-responsive and/or self-healing materials .
- Results: The extent of reactivity, and thus the stimulus-responsive behavior depends on the nature of the groups flanking the disulfide bond, as well as interactions with stimuli .
8. Glycosyl Disulfides in Chemical and Biological Systems
- Application Summary: Hexyl disulfide is used in the synthesis of glycosyl disulfides, which have attracted significant attention as glycomimetics . They have wide biological applications including lectin binding, as key components of dynamic libraries to study carbohydrate structures, the study of metabolic and enzymatic studies, and even as potential drug molecules .
- Methods of Application: The synthesis of these systems involves the interconversion of thiol and disulfide groups .
- Results: The complicated synthesis and purification processes have restricted their further application .
9. Biomedical Applications of Disulfide-Rich Peptides
- Application Summary: Hexyl disulfide is used in the synthesis of disulfide-rich peptides . These peptides have various biomedical applications, including drug delivery and tissue engineering .
- Methods of Application: The synthesis of these peptides involves the interconversion of thiol and disulfide groups .
- Results: The complicated synthesis and purification processes have restricted their further application .
安全和危害
Hexyl disulfide is a flammable substance and should be kept away from fire and heat sources . It can cause skin and eye irritation and may cause an allergic reaction . During use, appropriate personal protective equipment should be worn . It should be stored in a cool, well-ventilated place, away from fire sources and oxidants .
未来方向
属性
IUPAC Name |
1-(hexyldisulfanyl)hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDBURPGLWRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSSCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146872 | |
| Record name | Dihexyl disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di-n-Hexyl disulfide | |
CAS RN |
10496-15-8 | |
| Record name | Dihexyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10496-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexyl disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5X7DY36KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

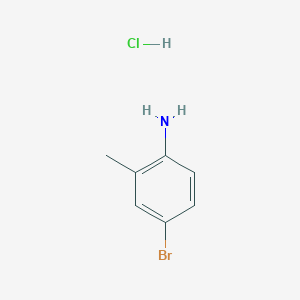
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
